2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Overview
Description
Prothioconazole-desthio is a major chiral metabolite of prothioconazole fungicide.
Prothioconazole-desthio is an organochlorine compound.
Scientific Research Applications
Antifungal Applications :
- Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, including compounds structurally related to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, have shown high activity against various Candida strains with low toxicity, indicating their potential as antifungal compounds (Zambrano-Huerta et al., 2019).
- Synthesized 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives exhibited excellent antifungal activities against common pathogens, surpassing commercial fungicides like tebuconazole and dif (Yu et al., 2009).
- Halogen-substituted triazole compounds related to this compound showed promising antifungal profiles against Candida strains (Lima-Neto et al., 2012).
Agricultural Applications :
- The compound is a key intermediate in the synthesis of prothioconazole, an agricultural fungicide, indicating its significance in crop protection and management (Ji et al., 2017).
- Biaryoxy-substituted triazoles, which can be synthesized from compounds similar to this compound, exhibited antifungal activity significantly higher than voriconazole against Candida albicans, suggesting their utility in plant protection (Liu et al., 2008).
Medical and Biochemical Research :
- Novel triazole derivatives, including structures akin to this compound, have been synthesized as potent inhibitors of human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in pyrimidine synthesis, which could have therapeutic implications (Gong et al., 2017).
- Some derivatives demonstrated significant anti-lipase and anti-α-glucosidase activity, indicating potential applications in managing diseases like diabetes and obesity (Bekircan et al., 2015).
Chemical Synthesis and Characterization :
- The compound has been utilized in the synthesis of novel molecules with anticonvulsive and peripheral n-cholinolytic activities, though it showed no antibacterial activity (Papoyan et al., 2011).
- It has also been used to create derivatives characterized using density functional theory (DFT)-based descriptors analysis, contributing to the understanding of the chemical properties and reactivity of these compounds (Román-Maldonado et al., 2017).
Mechanism of Action
Target of Action
Prothioconazole-desthio, also known as 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, is a systemic triazolinthione fungicide . Its primary targets are fungi, specifically those caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts . The compound primarily targets the enzyme CYP51 , which plays a crucial role in the synthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
Prothioconazole-desthio interferes with the synthesis of ergosterol in the target fungi by inhibiting CYP51 . CYP51 catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
The inhibition of CYP51 disrupts the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to changes in the cell membrane’s structure and function . This disruption can lead to the death of the fungus, thereby providing the fungicidal action of Prothioconazole-desthio .
Pharmacokinetics
In animal studies, Prothioconazole-desthio was found to be rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound were found in the liver, followed by the kidney, fat, thyroid, and adrenal gland . Excretion was initially extensive and relatively rapid, mainly via the feces . Extensive biliary excretion was also observed .
Result of Action
The result of Prothioconazole-desthio’s action is the effective control of economically important diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts . By inhibiting the synthesis of ergosterol, it causes morphological and functional changes in the fungal cell membrane, leading to the death of the fungus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Prothioconazole-desthio. For instance, the compound shows low mobility in soil . Moreover, exposure to the compound has been associated with potential health risks to operators, suggesting that protective measures should be taken during its application
Biochemical Analysis
Biochemical Properties
Prothioconazole-desthio is formed through the degradation or metabolism of prothioconazole
Molecular Mechanism
It’s known that Prothioconazole, the parent compound, inhibits the demethylation of the sterol precursor 14-lanosterol or 24-methylene
Temporal Effects in Laboratory Settings
Prothioconazole-desthio is formed rapidly from Prothioconazole, with half-lives below 5.82 days . Prothioconazole-desthio itself is slowly dissipated in soil and plant , indicating its relative persistence in these matrices.
Metabolic Pathways
It’s known that Prothioconazole can be rapidly degraded or metabolized to form Prothioconazole-desthio .
Properties
IUPAC Name |
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9-10,20H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQPWODPBDTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044338 | |
Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120983-64-4 | |
Record name | α-(1-Chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120983-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SXX 0665 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120983644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-CHLOROCYCLOPROPYL)-1-(2-CHLOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3EX17303Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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